4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole intermediate reacts with 2,4-dichlorobenzyl chloride.
Formation of Iminomethyl Linkage: The iminomethyl linkage is formed by the reaction of the benzimidazole derivative with formaldehyde and a secondary amine, such as dimethylaniline, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]methyl]-N,N-dimethylaniline
- 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-diethylaniline
- 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylbenzylamine
Uniqueness
4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
5267-74-3 |
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Molecular Formula |
C22H18Cl2N4 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H18Cl2N4/c1-28(2)17-7-3-14(4-8-17)13-25-16-6-10-20-21(12-16)27-22(26-20)18-9-5-15(23)11-19(18)24/h3-13H,1-2H3,(H,26,27) |
InChI Key |
NVDGGZFWTSJRMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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